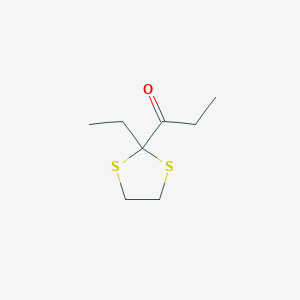
1-(2-Ethyl-1,3-dithiolan-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Ethyl-1,3-dithiolan-2-yl)propan-1-one is an organic compound that belongs to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms and one oxygen atom. The presence of the dithiolane ring imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Ethyl-1,3-dithiolan-2-yl)propan-1-one can be synthesized through the reaction of carbonyl compounds with 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the following steps:
Formation of the Dithiolane Ring: The carbonyl compound reacts with 1,2-ethanedithiol under acidic conditions to form the dithiolane ring.
Introduction of the Ethyl Group: The ethyl group is introduced through alkylation reactions, often using ethyl halides as the alkylating agents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethyl-1,3-dithiolan-2-yl)propan-1-one undergoes various chemical reactions, including:
Substitution: The dithiolane ring can undergo nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃/Py
Reduction: LiAlH₄, NaBH₄
Substitution: Organolithium, Grignard reagents
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted dithiolanes
Scientific Research Applications
1-(2-Ethyl-1,3-dithiolan-2-yl)propan-1-one has diverse applications in scientific research, including:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential neuroprotective activity in conjunction with other antioxidants.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases.
Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
1-(2-Ethyl-1,3-dithiolan-2-yl)propan-1-one can be compared with other similar compounds, such as:
1,3-Dithianes: These compounds also contain a five-membered ring with two sulfur atoms but differ in their reactivity and stability.
1,2-Dithiolanes: These compounds have a similar structure but differ in the position of the sulfur atoms, leading to different chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the ethyl group, which imparts distinct chemical and biological properties .
Comparison with Similar Compounds
- 1,3-Dithianes
- 1,2-Dithiolanes
- 1,3-Dithiolanes with different substituents
Conclusion
1-(2-Ethyl-1,3-dithiolan-2-yl)propan-1-one is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool in various scientific research and industrial processes.
Properties
CAS No. |
136062-26-5 |
|---|---|
Molecular Formula |
C8H14OS2 |
Molecular Weight |
190.3 g/mol |
IUPAC Name |
1-(2-ethyl-1,3-dithiolan-2-yl)propan-1-one |
InChI |
InChI=1S/C8H14OS2/c1-3-7(9)8(4-2)10-5-6-11-8/h3-6H2,1-2H3 |
InChI Key |
STGWLGYAENMIKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1(SCCS1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



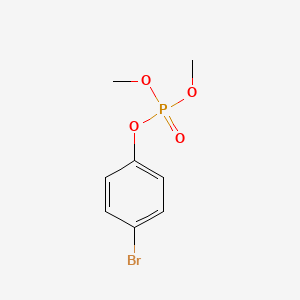
amino}-4-oxobut-2-enoic acid](/img/structure/B14267130.png)
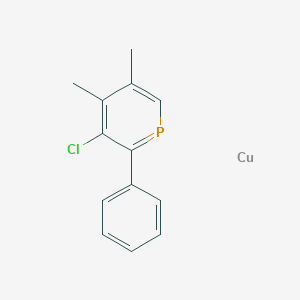
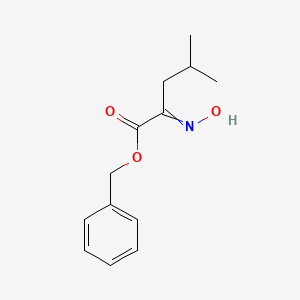
![(4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B14267154.png)
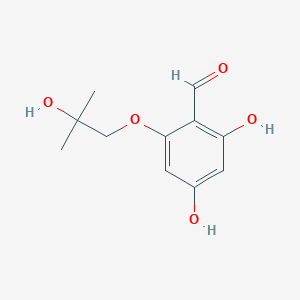
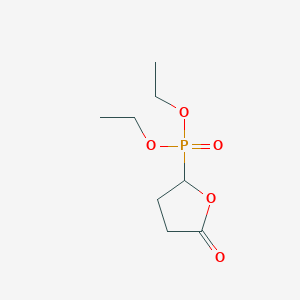
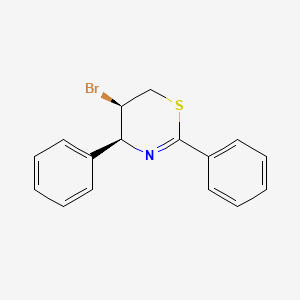
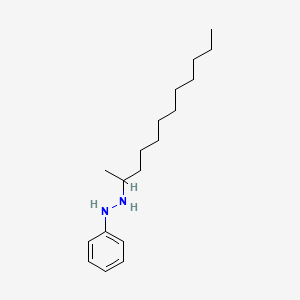
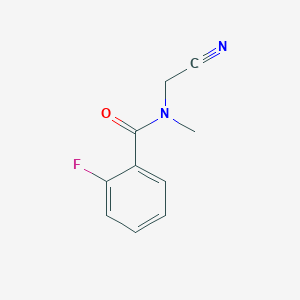
![3-[4-(Docosyloxy)phenyl]prop-2-enoic acid](/img/structure/B14267205.png)

![1,3-Dioxan-5-one, 4-[(S)-cyclohexylhydroxymethyl]-2,2-dimethyl-, (4S)-](/img/structure/B14267218.png)
